molecular formula C14H10N2O2 B11077577 (5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11077577
M. Wt: 238.24 g/mol
InChI Key: UKRXBEYPBBEKBK-XFXZXTDPSA-N
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Description

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a furan ring, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-4,5-dihydro-1H-imidazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: This isomer differs in the configuration of the double bond.

    2-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the furan ring and the double bond.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the imidazole and phenyl groups.

Uniqueness

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a furan ring, a phenyl group, and an imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C14H10N2O2/c17-14-12(9-11-7-4-8-18-11)15-13(16-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17)/b12-9-

InChI Key

UKRXBEYPBBEKBK-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)N2

Origin of Product

United States

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